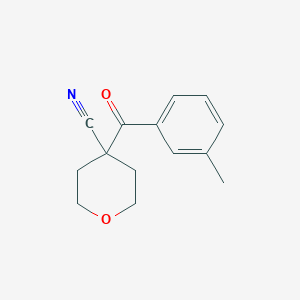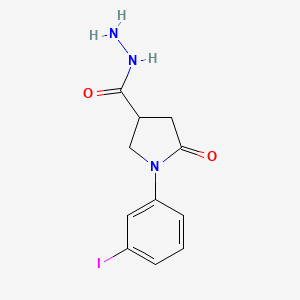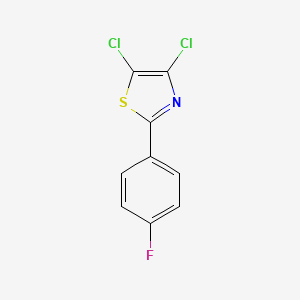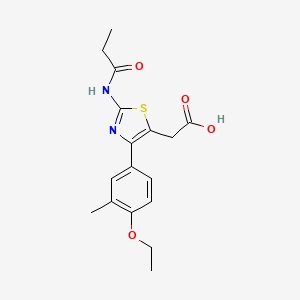
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a propionamide group, and an ethoxy-methylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Propionamide Group: The propionamide group is introduced through an amidation reaction, where the thiazole derivative is reacted with propionic anhydride or propionyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxy-Methylphenyl Moiety: This step involves the electrophilic aromatic substitution reaction where the ethoxy-methylphenyl group is introduced to the thiazole ring using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the aromatic ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
2-(4-(4-Methoxyphenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-(4-Ethylphenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with an ethyl group instead of an ethoxy group.
2-(4-(4-Chlorophenyl)-2-propionamidothiazol-5-yl)acetic acid: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy-methylphenyl moiety in 2-(4-(4-Ethoxy-3-methylphenyl)-2-propionamidothiazol-5-yl)acetic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may contribute to its unique biological activities and applications.
特性
分子式 |
C17H20N2O4S |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2-[4-(4-ethoxy-3-methylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-4-14(20)18-17-19-16(13(24-17)9-15(21)22)11-6-7-12(23-5-2)10(3)8-11/h6-8H,4-5,9H2,1-3H3,(H,21,22)(H,18,19,20) |
InChIキー |
XJFPYXALZIBMFL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-5-(2-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795917.png)


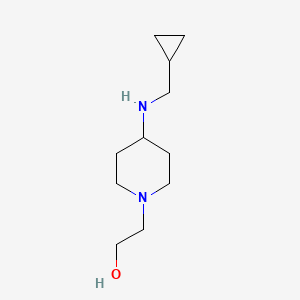
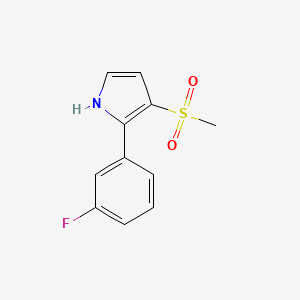

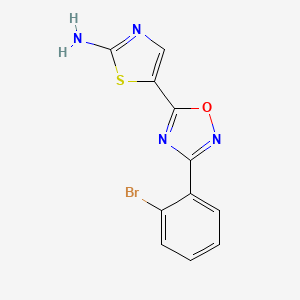
![1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11795969.png)

